2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVDCCIIIBOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of an isothiocyanate derivative with an intermediate compound . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships (SARs) of pyrazolo[3,4-d]pyrimidine derivatives indicates that modifications to the core structure can significantly affect biological activity. For example, substituents on the phenyl ring or modifications to the thioacetamide moiety can enhance potency or selectivity against specific cancer types .
Induction of Apoptosis
Studies have shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can induce apoptosis in cancer cells at low micromolar concentrations. Flow cytometric analyses revealed that treatment with these compounds resulted in a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle, suggesting that they effectively trigger programmed cell death mechanisms in tumor cells .
Anti-inflammatory Properties
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The thioether substitution in compounds like 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide may enhance anti-inflammatory activity by modulating pathways involved in inflammatory responses.
Antimicrobial Activity
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of bacterial enzymes critical for survival.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the thioether functionality via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to validate the chemical structure and assess the compound's properties.
Mechanism of Action
The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with kinase enzymes. It mimics the binding interactions of ATP in the active sites of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways that are crucial for cancer cell proliferation and survival . The molecular targets include specific kinases involved in oncogenic pathways, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The m-tolyl group in the target compound may enhance lipophilicity compared to the p-tolyl (XIIe) or fluorobenzyl () analogs, influencing membrane permeability .
- Linker Modifications : Replacing the thioacetamide linker with a piperazine spacer (XIIe) increases molecular weight but improves solubility due to the basic nitrogen .
Key Observations :
- Consistent Core Signals : All analogs show pyrimidine CH protons near δ 8.6 ppm and NH stretches at ~3253 cm⁻¹, confirming structural integrity .
- Synthetic Flexibility : The target compound can be synthesized via methods analogous to XIIa/XIIe, using 2-mercapto-N-(m-tolyl)acetamide and a bromopyrazolo-pyrimidine precursor .
Biological Activity
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H16N4OS
- Molecular Weight : 316.39 g/mol
- CAS Number : Not specified in the search results
This compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound with a similar scaffold exhibited significant inhibitory activity against several tumor cell lines:
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 5.00 |
| HepG2 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
These findings suggest that compounds in this class can effectively induce apoptosis in cancer cells at low micromolar concentrations, making them promising candidates for further development as anticancer agents .
The mechanism by which these compounds exert their anticancer effects involves several pathways:
- Induction of Apoptosis : Flow cytometric analysis has demonstrated that these compounds can significantly increase the percentage of apoptotic cells in treated populations. For example, treatment with related pyrazolo[3,4-d]pyrimidine compounds resulted in a sub-G1 peak indicative of apoptosis in A549 cells .
- Cell Cycle Arrest : Some studies indicate that these compounds can inhibit cell cycle progression, thereby preventing cancer cells from proliferating. This effect is crucial for their potential use as chemotherapeutic agents.
- Targeting Specific Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM depending on the specific analog tested. This dual inhibition is particularly relevant in cancer therapy as it may enhance the efficacy of treatment by targeting multiple pathways involved in tumor growth and metastasis .
Case Studies and Experimental Data
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- A study demonstrated that a derivative with similar structural characteristics effectively inhibited tumor growth in MCF-7 models and induced apoptosis through DNA fragmentation and suppression of cell migration .
- Another investigation focused on the synthesis and biological screening of various pyrazolo derivatives revealed significant antimicrobial activity alongside antitumor effects, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
